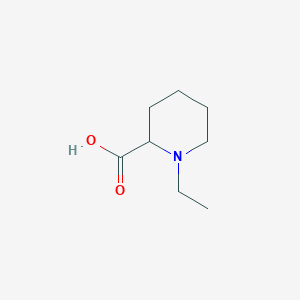

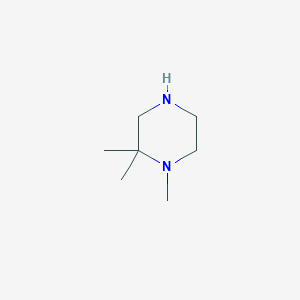

Ácido 1-etilpiperidina-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the reaction of chloro-, ethylsulfonyl-, and tosyloxy-substituted naphthyridine carboxylic acids with cyclic amines, as seen in the preparation of pyridonecarboxylic acids with antibacterial activity . Another approach is the Pfitzinger-type condensation used to synthesize ligands containing the naphthyridine moiety . These methods could potentially be adapted for the synthesis of 1-Ethylpiperidine-2-carboxylic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Ethylpiperidine-2-carboxylic acid, such as N-ethylpiperidine betaine, has been studied using X-ray diffraction, FTIR, NMR spectroscopy, and supported by DFT calculations . These techniques could be employed to analyze the molecular structure of 1-Ethylpiperidine-2-carboxylic acid, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 1-Ethylpiperidine-2-carboxylic acid can be inferred from the reactions they undergo. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves a sequence of reduction, deprotonation, methylation, and selenation steps . These types of reactions could be relevant to the functionalization of the piperidine ring or the carboxylic acid group in 1-Ethylpiperidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperidine-2-carboxylic acid can be deduced from related compounds. For example, the solubility, crystallinity, and stability of N-ethylpiperidine betaine hydrate and its complex with squaric acid have been characterized . Similarly, the antibacterial properties of pyridonecarboxylic acids and the protective effects of naphthyridine carboxylic acid esters against bacterial infections suggest potential biological activities for 1-Ethylpiperidine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Diseño de fármacos

Los derivados de piperidina, como el ácido 1-etilpiperidina-2-carboxílico, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel importante en la industria farmacéutica .

Productos farmacéuticos

Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos . También se encuentran en alcaloides .

Evaluación biológica

Las aplicaciones farmacéuticas de las piperidinas sintéticas y naturales, incluido el ácido 1-etilpiperidina-2-carboxílico, se han tratado en los recientes avances científicos en el descubrimiento y la evaluación biológica de fármacos potenciales .

Aplicaciones anticancerígenas

Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado varias características farmacofóricas importantes .

Aplicaciones antivirales

Los derivados de piperidina también se están utilizando como agentes antivirales . Han mostrado potencial en la lucha contra diversas enfermedades virales .

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina han demostrado efectividad como agentes antimicrobianos y antifúngicos . Se pueden utilizar para combatir diversas infecciones microbianas y fúngicas .

Mecanismo De Acción

Target of Action

It is presumed that piperine, a compound structurally similar to 1-ethylpiperidine-2-carboxylic acid, interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) 3 .

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes in the target’s function

Biochemical Pathways

It is known that piperine, a compound structurally similar to 1-ethylpiperidine-2-carboxylic acid, affects the olfactory system . This suggests that 1-Ethylpiperidine-2-carboxylic acid may also influence similar biochemical pathways.

Propiedades

IUPAC Name |

1-ethylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPIYJQYZRVUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621547 |

Source

|

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69081-83-0 |

Source

|

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)